molecular formula C15H11ClF2N4O2S B5393432 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE

Cat. No.: B5393432
M. Wt: 384.8 g/mol
InChI Key: FQHAFFIWEVUCQH-UHFFFAOYSA-N
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Description

N-[4-(Chlorodifluoromethoxy)phenyl]-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Chlorodifluoromethoxy)phenyl]-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Chlorodifluoromethoxy)phenyl]-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic and heterocyclic sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic core.

Scientific Research Applications

N-[4-(Chlorodifluoromethoxy)phenyl]-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Chlorodifluoromethoxy)phenyl]-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Chlorodifluoromethoxy)phenyl]-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2N4O2S/c16-15(17,18)24-10-5-3-9(4-6-10)20-12(23)8-25-14-21-11-2-1-7-19-13(11)22-14/h1-7H,8H2,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHAFFIWEVUCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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